2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide
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Overview
Description
2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with (1R)-1-phenylethylamine and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar structure but lacks the sulfonamide group.
2,5-Dimethylacetanilide: Similar aromatic components but different functional groups.
Uniqueness
2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is unique due to its combination of sulfonamide and aromatic groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26N2O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C24H26N2O3S/c1-18-14-15-19(2)23(16-18)26(30(28,29)22-12-8-5-9-13-22)17-24(27)25-20(3)21-10-6-4-7-11-21/h4-16,20H,17H2,1-3H3,(H,25,27)/t20-/m1/s1 |
InChI Key |
APYDKLOVZSMUNZ-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N[C@H](C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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